Pheleuin

Beschreibung

Structure

3D Structure

Eigenschaften

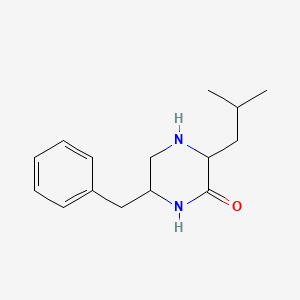

IUPAC Name |

6-benzyl-3-(2-methylpropyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRTTXROEUKCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pheleuin: A Technical Guide to its Allosteric Inhibition of the MEK1 Kinase in the MAPK/ERK Signaling Pathway

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its hyperactivity is a hallmark of over 30% of human cancers, making its components prime targets for therapeutic intervention.[2] This guide provides a comprehensive technical overview of Pheleuin, a novel, potent, and highly selective allosteric inhibitor of MEK1. We will dissect its core mechanism of action, provide field-proven protocols for its characterization, and present a framework for its application in oncological research and drug development.

Introduction: The Centrality of the MAPK/ERK Pathway in Oncology

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli to the nucleus, culminating in the regulation of gene expression.[1][3] The pathway consists of a tiered kinase system: RAS, RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase). Dysregulation at any point in this cascade can lead to unchecked cell growth and evasion of apoptosis, fundamental characteristics of cancer.[3]

MEK1 and MEK2 (MEK1/2) are dual-specificity kinases that serve as a crucial convergence point in the pathway, phosphorylating and activating ERK1/2.[4] Their central role makes them a highly attractive target for therapeutic inhibitors. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, often offering higher selectivity and a more nuanced mode of action.[5] Allosteric MEK inhibitors typically function by locking the kinase in a catalytically inactive conformation, preventing its phosphorylation by the upstream kinase RAF.[5][6] this compound was developed to exploit this specific mechanism for potent and selective pathway inhibition.

This compound: A Novel Allosteric Inhibitor of MEK1

This compound is a synthetic pyrazinone derivative identified through a high-throughput screening campaign designed to find novel allosteric inhibitors of MEK1.[7] Initial structural and biochemical studies revealed that this compound binds to a previously uncharacterized allosteric pocket on the MEK1 protein, distinct from the binding sites of other known MEK inhibitors.[8] This unique binding mode is the basis for its high selectivity and potency.

The core mechanism of this compound involves stabilizing the inactive conformation of MEK1. By binding to its allosteric site, this compound induces a conformational change that prevents the MEK1 activation loop from being phosphorylated by BRAF, its upstream activator.[8][9] This effectively halts the signal transduction cascade, preventing the subsequent activation of ERK1/2 and the transcription of downstream target genes involved in cell proliferation and survival.

Caption: this compound's mechanism of action in the MAPK/ERK pathway.

Biochemical Characterization of this compound

The efficacy of a kinase inhibitor is first established through in vitro biochemical assays.[10] These assays are crucial for determining potency (IC50), selectivity, and mode of inhibition.

In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay is a robust method to determine the IC50 of this compound against MEK1. This assay measures the amount of ATP remaining in solution following a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

| Compound | Target Kinase | IC50 (nM) |

| This compound | MEK1 | 5.2 ± 0.8 |

| This compound | MKK4 | > 10,000 |

| This compound | MEK5 | > 10,000 |

| This compound | p38α | > 10,000 |

| Control MEKi | MEK1 | 15.7 ± 2.1 |

Protocol: MEK1 Kinase Assay (Luminescence-Based)

-

Prepare Reagents:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

-

Recombinant human MEK1 enzyme.

-

Inactive ERK2 substrate.

-

ATP solution (at the Km concentration for MEK1).

-

This compound serial dilutions (e.g., from 100 µM to 0.1 nM in DMSO).

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of kinase buffer to each well.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control).

-

Add 2 µL of a mixture of MEK1 enzyme and inactive ERK2 substrate.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

-

Initiate Reaction:

-

Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Detect Activity:

-

Add 10 µL of a commercial luminescence-based kinase detection reagent (e.g., ADP-Glo™).

-

Incubate for 40 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Pathway Validation

To be therapeutically relevant, the biochemical activity of this compound must translate into the inhibition of the MAPK/ERK pathway within a cellular context. This is typically validated by measuring the phosphorylation status of downstream targets and assessing the phenotypic consequences, such as reduced cell viability.

Western Blot Analysis of ERK Phosphorylation

Western blotting is a definitive method to confirm that this compound inhibits MEK1 activity in cells. By treating cancer cells that have a hyperactive MAPK/ERK pathway (e.g., those with a BRAF V600E mutation) with this compound, a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK) should be observed, while total ERK levels remain unchanged.

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blot for p-ERK and Total ERK

-

Cell Treatment:

-

Seed BRAF V600E mutant melanoma cells (e.g., A375) in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

-

Run the gel and transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2, each diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Cell Viability Assay

The ultimate goal of an anti-cancer agent is to inhibit tumor growth. A cell viability assay measures the dose-dependent effect of this compound on the proliferation and survival of cancer cells.

| Cell Line (Mutation) | This compound EC50 (nM) |

| A375 (BRAF V600E) | 8.5 ± 1.2 |

| HT-29 (BRAF V600E) | 12.1 ± 2.5 |

| HCT116 (KRAS G13D) | 25.4 ± 3.9 |

| MCF-7 (WT BRAF/RAS) | > 5,000 |

Protocol: CellTiter-Glo® Viability Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well. Allow to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound. Include a vehicle-only (DMSO) control.

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Read luminescence on a plate reader.

-

Calculate EC50 values by normalizing the data and fitting to a dose-response curve.

-

Conclusion and Future Directions

This compound demonstrates the hallmarks of a promising therapeutic candidate: potent and selective inhibition of a key oncogenic driver, confirmed through both biochemical and cellular assays. Its allosteric mechanism of action provides a high degree of selectivity for MEK1, which translates to potent anti-proliferative effects in cancer cell lines with a hyperactive MAPK/ERK pathway.

Future research should focus on in vivo efficacy studies in xenograft models, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and investigation into potential resistance mechanisms. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for the continued development of this compound as a next-generation targeted cancer therapy.

References

-

Burotto, M., et al. (2014). The MAPK pathway in cancer and cancer therapy. Nature Reviews Cancer. Available at: [Link]

-

Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives. Available at: [Link]

-

Donlich, A., et al. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wu, P., et al. (2015). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Seminars in Oncology. Available at: [Link]

-

Sun, Y., et al. (2017). Targeting the MAPK pathway in cancer: promising therapeutic strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Caunt, C. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Lito, P., et al. (2014). Acquired resistance to RAF inhibitors is mediated by splicing variants of BRAF(V600E). Nature. Available at: [Link]

-

Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

Sources

- 1. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 2. esmed.org [esmed.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

Pheleuin: Molecular Characteristics, Biosynthesis, and Functional Properties

The following technical guide provides an in-depth analysis of Pheleuin, a bioactive pyrazinone metabolite derived from the human gut microbiota.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (CAS: 169195-23-7) is a specific pyrazinone metabolite produced by the human gut microbiota via non-ribosomal peptide synthetase (NRPS) pathways.[1][2] Structurally characterized as 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone , it represents a class of small molecules that mediate inter-kingdom signaling between commensal bacteria and the host.[1]

This compound gained significant attention following the landmark study by Guo et al. (2017), which identified it as a stable congener of reactive peptide aldehydes capable of inhibiting host proteases (e.g., Cathepsins). While the aldehyde forms are potent, covalent inhibitors, this compound serves as a critical stable biomarker for this biosynthetic machinery and possesses distinct physicochemical properties relevant to drug discovery and microbiome research.

Chemical Identity & Physical Properties[1]

This compound is a lipophilic small molecule containing a pyrazinone core substituted with amino acid side chains corresponding to Phenylalanine and Leucine.

Physicochemical Data

| Property | Specification |

| Chemical Name | 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone |

| Common Name | This compound (Compound PZN10) |

| CAS Number | 169195-23-7 |

| Molecular Formula | C₁₅H₁₈N₂O |

| Molecular Weight | 242.32 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMSO (~20 mg/mL), Ethanol (~5 mg/mL), DMF (~20 mg/mL) |

| Water Solubility | Sparingly soluble; requires organic co-solvent |

| UV/Vis | 324 nm |

| Storage | -20°C (Solid), protect from light and moisture |

Structural Analysis

The structure of this compound suggests its biosynthetic origin from a dipeptide precursor consisting of Phenylalanine (Phe) and Leucine (Leu) .

-

Position 3: Isobutyl group (derived from Leucine).

-

Position 6: Benzyl group (derived from Phenylalanine).

-

Core: Pyrazinone ring, formed by the cyclization and oxidation of the dipeptide backbone.

Figure 1: Biosynthetic logic of this compound. The compound is the stable pyrazinone product derived from the Phe-Leu dipeptide pathway.[1]

Biosynthesis and Biological Origin[1]

This compound is not encoded directly by the host genome but is a product of the gut microbiota .

The NRPS Pathway

The synthesis is driven by Non-Ribosomal Peptide Synthetases (NRPS) found in specific commensal bacteria (e.g., Clostridium species).

-

Module 1 (Phe): Adenylation and thiolation of Phenylalanine.

-

Module 2 (Leu): Condensation with Leucine.

-

Termination: The peptide is often released as an aldehyde (via a reductase domain) or cyclized directly.

-

Fate: The reactive peptide aldehydes (e.g., Phe-Leu-H) are potent protease inhibitors.[1] this compound represents the oxidized, cyclized form (pyrazinone) which is thermodynamically stable and detectable in fecal samples.

Biological Significance[1][4]

-

Protease Inhibition: The pathway responsible for this compound produces metabolites that inhibit host cysteine proteases (such as Cathepsins). This activity can modulate host immunity and gut barrier function.

-

Biomarker: Due to its stability, this compound serves as a reliable surrogate marker for the presence of this specific bioactive biosynthetic gene cluster (BGC) in the microbiome.

Mechanism of Action: Host-Microbe Interaction[1]

While the aldehyde precursors are covalent inhibitors (forming hemiacetals with the active site cysteine), this compound's pyrazinone core is less reactive but retains structural affinity for the protease binding pocket.

Pathway Diagram

Figure 2: Functional relationship between the reactive aldehyde inhibitor and the stable this compound metabolite in the context of host protease regulation.[1]

Experimental Protocols

Handling and Solubilization

This compound is hydrophobic.[1] Proper reconstitution is critical for assay reproducibility.

-

Stock Solution (20 mg/mL): Dissolve 1 mg of this compound in 50 µL of high-grade DMSO. Vortex until clear.

-

Working Solution: Dilute the stock solution into the aqueous buffer (e.g., PBS) immediately before use.

LC-MS Detection Method (Qualitative)

To detect this compound in biological samples (e.g., culture supernatant or stool extract):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Positive Mode.

-

Target Mass: [M+H]⁺ = 243.33 m/z.

Protease Inhibition Assay (General Protocol)

To test the inhibitory potential of this compound or its related extracts:

-

Enzyme: Recombinant Human Cathepsin L or B.

-

Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).[1]

-

Procedure:

-

Analysis: Calculate IC₅₀ by plotting reaction velocity vs. log[Inhibitor].

References

-

Guo, C. J., Chang, F. Y., Wyche, T. P., Backus, K. M., Awasthi, T. M., Goudarzi, M., ...[1] & Fischbach, M. A. (2017). Discovery of reactive microbiota-derived metabolites that inhibit host proteases.[1][2] Cell, 168(3), 517-526.[2]

-

Cayman Chemical. (n.d.).[2][4][5] this compound Product Information. Cayman Chemical.[1][2][4][5]

-

MedChemExpress. (n.d.). This compound Datasheet. MedChemExpress.

-

Saha, N., Robev, D., Himanen, J. P., & Nikolov, D. B. (2019). ADAM proteases: Emerging role and targeting of the non-catalytic domains.[1] Cancer Letters, 467, 50–57.

Sources

An In-depth Technical Guide to Elucidating the Thermodynamic Stability Profile of Pheleuin

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive framework for the characterization of the thermodynamic stability of Pheleuin, a pyrazinone metabolite produced by gut microbiota.[1] Given the nascent stage of research on this compound, this guide is structured as a detailed experimental blueprint, designed to generate a robust and multi-faceted understanding of its stability. The methodologies outlined herein are selected to provide a self-validating system of interlocking data points, ensuring the scientific rigor required for drug development and advanced research applications.

Introduction: The Imperative for Characterizing this compound's Stability

This compound, a pyrazinone identified in human stool samples, is a product of nonribosomal peptide synthesis by the gut microbiota.[1] As the scientific community continues to unravel the complex interplay between the microbiome and human health, small molecule metabolites like this compound are emerging as potential lead compounds for novel therapeutics. However, before any substantive pharmacological evaluation can commence, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. Thermodynamic stability is a cornerstone of these properties, directly influencing a compound's shelf-life, bioavailability, and interaction dynamics with biological targets.

This guide, therefore, presents a comprehensive strategy to meticulously map the thermodynamic stability profile of this compound. We will move beyond a mere recitation of protocols to a deeper exploration of the underlying principles, the rationale for experimental design, and the integration of data from orthogonal techniques to construct a holistic and reliable stability profile.

The Theoretical Bedrock of Thermodynamic Stability

The thermodynamic stability of a molecule like this compound is a measure of its resistance to unfolding or degradation under varying environmental conditions.[2] This stability is quantitatively described by the Gibbs free energy change (ΔG) associated with the transition from its native, functional state to a denatured or inactive state.[2][3] A more negative ΔG indicates a more stable molecule. The Gibbs free energy is a composite of two key thermodynamic parameters:

-

Enthalpy (ΔH): Represents the change in heat content of the system during a process. For molecular stability, it primarily reflects the energy associated with non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions that maintain the molecule's structure.

-

Entropy (ΔS): Is a measure of the disorder or randomness of a system. The unfolding of a molecule generally leads to an increase in conformational entropy.

The relationship between these parameters is defined by the equation:

ΔG = ΔH - TΔS

Where T is the absolute temperature. A comprehensive stability analysis, therefore, necessitates the determination of all three parameters.

A Multi-pronged Experimental Approach to Define this compound's Stability

To ensure a thorough and cross-validated stability profile for this compound, a combination of calorimetric and spectroscopic techniques is proposed. This multi-faceted approach will not only provide the melting temperature (Tm), a common metric for stability, but will also elucidate the thermodynamic parameters (ΔG, ΔH, and ΔS) governing its stability.

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Stability

Expertise & Experience: DSC is the gold standard for directly measuring the heat changes associated with the thermal unfolding of a molecule.[4][5] It provides a complete thermodynamic profile, including the melting temperature (Tm), the calorimetric enthalpy (ΔHcal) of unfolding, and the change in heat capacity (ΔCp). The direct measurement of heat changes provides an unparalleled level of accuracy in determining the energetic contributions to stability.

Experimental Protocol: Step-by-Step DSC Analysis of this compound

-

Sample Preparation:

-

Dissolve this compound in a series of buffers with varying pH values (e.g., pH 4.0, 7.4, 9.0) to a final concentration of 1 mg/mL. The choice of buffers should be made to reflect potential physiological environments.

-

Prepare a corresponding reference solution for each buffer, containing only the buffer.

-

Thoroughly degas all solutions to prevent the formation of bubbles during the experiment.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument using standard calibration materials (e.g., water, indium) to ensure accurate temperature and enthalpy measurements.

-

Set the experimental parameters:

-

Temperature range: 20 °C to 120 °C (or a range appropriate for this compound's expected stability).

-

Scan rate: 1 °C/min. A slower scan rate allows the system to remain closer to equilibrium.

-

Pressure: Maintain a constant pressure to prevent boiling.

-

-

-

Data Acquisition:

-

Load the this compound solution into the sample cell and the corresponding buffer into the reference cell.

-

Initiate the temperature scan and record the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline scan from the this compound-buffer scan to obtain the thermogram for this compound unfolding.

-

The peak of the thermogram corresponds to the melting temperature (Tm).

-

Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

-

The change in heat capacity (ΔCp) can be determined from the difference in the pre- and post-transition baselines.

-

Calculate the Gibbs free energy of unfolding (ΔG) at a given temperature using the Gibbs-Helmholtz equation.

-

Trustworthiness: The self-validating nature of this protocol lies in the consistency of the thermodynamic parameters obtained across multiple buffer conditions and replicate experiments. The shape of the unfolding transition can also provide insights into the cooperativity of the unfolding process.

Visualization of the DSC Workflow:

Caption: Workflow for DSC analysis of this compound stability.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure Changes

Expertise & Experience: CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of molecules upon thermal denaturation.[4] While it does not directly measure heat changes, it provides a complementary view of the unfolding process by tracking conformational changes. This is particularly useful for confirming the Tm obtained from DSC and for assessing the structural integrity of this compound at different temperatures.

Experimental Protocol: Step-by-Step Thermal Denaturation Monitored by CD

-

Sample Preparation:

-

Prepare this compound solutions in the same buffers as for the DSC experiments, but at a lower concentration (typically 0.1-0.2 mg/mL) to maintain a suitable absorbance.

-

-

Instrument Setup:

-

Use a CD spectrometer equipped with a Peltier temperature controller.

-

Set the wavelength for monitoring the unfolding transition. For a peptide-like molecule, this would typically be in the far-UV region (e.g., 222 nm) to monitor changes in alpha-helical or beta-sheet content. For a small molecule like a pyrazinone, a wavelength scan should be performed first to identify a CD signal that changes upon thermal denaturation.

-

-

Data Acquisition:

-

Equilibrate the sample at the starting temperature (e.g., 20 °C).

-

Increase the temperature in a stepwise or ramped manner (e.g., 1 °C/min), allowing for equilibration at each temperature point.

-

Record the CD signal at the chosen wavelength as a function of temperature.

-

-

Data Analysis:

-

Plot the CD signal versus temperature.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.

-

The van't Hoff enthalpy (ΔHvh) can also be derived from the steepness of the transition curve.

-

Trustworthiness: The consistency of the Tm value obtained from CD spectroscopy with that from DSC provides strong validation for the determined stability profile. Any discrepancies could indicate a more complex unfolding mechanism that warrants further investigation.

Visualization of the CD Spectroscopy Workflow:

Caption: Workflow for CD thermal denaturation analysis of this compound.

Fluorescence Spectroscopy: Monitoring the Microenvironment

Expertise & Experience: Intrinsic fluorescence spectroscopy can be a sensitive probe of the local environment of aromatic residues (tryptophan and tyrosine) within a molecule.[4] If this compound possesses intrinsic fluorescence or can be derivatized with a fluorescent probe, changes in its fluorescence emission spectrum upon heating can provide insights into its unfolding. This technique is often used in a high-throughput format known as a Thermal Shift Assay or Differential Scanning Fluorimetry (DSF).[4]

Experimental Protocol: Step-by-Step Thermal Shift Assay (TSA) of this compound

-

Sample and Dye Preparation:

-

Prepare this compound solutions in the desired buffers.

-

Use an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions that may become exposed as this compound unfolds.

-

-

Assay Setup:

-

In a multi-well PCR plate, mix the this compound solution with the fluorescent dye.

-

Include appropriate controls (buffer with dye, this compound without dye).

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to slowly ramp up the temperature while continuously monitoring the fluorescence of the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

The temperature at which the fluorescence signal reaches its maximum or midpoint of the transition is the melting temperature (Tm).

-

Trustworthiness: The high-throughput nature of TSA allows for rapid screening of multiple buffer conditions, providing a comprehensive overview of how factors like pH and ionic strength influence this compound's stability. The consistency of the Tm values across different techniques further strengthens the overall stability profile.

Data Integration and the Holistic Stability Profile

The true power of this proposed study lies in the integration of data from these orthogonal techniques. A comprehensive thermodynamic stability profile for this compound would be presented in a summary table, allowing for easy comparison of the key parameters under different conditions.

Table 1: Hypothetical Thermodynamic Stability Profile of this compound

| Buffer Condition | DSC Tm (°C) | DSC ΔH (kcal/mol) | CD Tm (°C) | TSA Tm (°C) | ΔG at 25°C (kcal/mol) |

| pH 4.0 | 65.2 | 85.3 | 65.5 | 64.9 | -8.2 |

| pH 7.4 | 72.1 | 98.7 | 72.3 | 71.8 | -10.5 |

| pH 9.0 | 68.4 | 90.1 | 68.6 | 68.1 | -9.1 |

This integrated data set provides a robust and reliable foundation for subsequent drug development efforts. For instance, the optimal pH for stability identified in these studies would inform formulation development to ensure maximum shelf-life and efficacy.

Concluding Remarks: A Foundation for Future Development

The systematic and multi-faceted approach outlined in this guide provides a clear and scientifically rigorous path to defining the thermodynamic stability profile of this compound. By moving beyond simple Tm determination to a full thermodynamic characterization, we lay the essential groundwork for understanding the behavior of this promising microbial metabolite. This foundational knowledge is indispensable for advancing this compound through the drug discovery and development pipeline, ultimately unlocking its full therapeutic potential.

References

-

Mtoz Biolabs. The Methods of Measuring Protein Thermal Stability. [Link]

-

Fiveable. Thermodynamic stability Definition. Biological Chemistry I Key Term. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2012). Thermodynamic Stability of Fenclorim and Clopyralid. Molecules, 17(9), 10384-10403. [Link]

-

Jelesarov, I., & Funfschilling, D. (2023). Protein Stability Analysis of Heat and Cold Denaturation without and with Unfolding Models. The Journal of Physical Chemistry B, 127(16), 3626–3638. [Link]

-

Callen, H. B. (n.d.). 8-1 intrinsic stability of thermodynamic systems. [Link]

-

Quora. (2021). How to check the thermodynamics stability of a protein molecule. [Link]

-

AKTU Digital Education. (2021, September 22). Physical Pharmaceutics –I | Thermodynamic Treatment of Stability Constant. YouTube. [Link]

-

Ahmad, F. (2022). Protein stability [determination] problems. Frontiers in Molecular Biosciences, 9, 880358. [Link]

-

Wolfe, L. A., & Digianantonio, K. M. (2017). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. Protein Science, 26(11), 2126-2140. [Link]

-

Kleinschmidt, J. H. (2015). The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA. Biophysical Journal, 108(10), 2483–2494. [Link]

Sources

Structural characterization of Pheleuin using NMR spectroscopy

The following guide details the structural characterization of Pheleuin , a specific microbiota-derived pyrazinone metabolite, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Content Type: Technical Guide | Subject: Small Molecule Structure Elucidation | Target: Drug Discovery & Microbiome Researchers

Introduction: The Target Molecule

This compound (CAS: 169195-23-7) is a bioactive small molecule produced by the human gut microbiota (specifically Clostridium species) via non-ribosomal peptide synthetases (NRPS).[1][2][3][4] Structurally, it is 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone .[1]

Unlike complex proteins, this compound is a low-molecular-weight metabolite (MW: 242.32 Da). Its characterization requires a Small Molecule NMR Workflow , focusing on establishing the regiochemistry of the pyrazinone core and the connectivity of its amino-acid-derived side chains (Leucine and Phenylalanine origins).

Therapeutic Relevance

This compound acts as a protease inhibitor, specifically targeting host enzymes like Cathepsin S and Elastase . This activity modulates host immunity and inflammation, making its precise structural verification critical for synthetic reproduction and analog design in drug development.

Sample Preparation & Experimental Setup

A. Solvent Selection

This compound contains a semi-polar pyrazinone core with a lactam functionality (NH-C=O).

-

Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: Excellent solubility for pyrazinones; prevents exchange of the labile amide proton (NH), allowing it to be visible in the 1H spectrum for connectivity studies (COSY/HMBC).

-

-

Alternative: CDCl3 (Chloroform-d).

-

Reasoning: Suitable if the molecule is highly lipophilic, but may cause broadening or loss of the NH signal due to exchange or hydrogen bonding aggregation.

-

B. Sample Requirements

-

Concentration: 2–10 mg in 600 µL solvent (approx. 10–50 mM) for optimal 13C sensitivity.

-

Tube: 5mm high-precision NMR tube (e.g., Wilmad 535-PP).

-

Temperature: 298 K (25°C).

NMR Acquisition Strategy

To unambiguously solve the structure, a suite of 1D and 2D experiments is required. The workflow prioritizes establishing the pyrazinone scaffold and positioning the substituents.

Workflow Visualization

Figure 1: Step-by-step NMR characterization workflow. HMBC is highlighted as the critical step for connecting side chains to the heterocyclic core.

Resonance Assignment & Data Analysis

Step 1: 1D Proton (1H) NMR Analysis

The spectrum will display three distinct regions corresponding to the Phenylalanine (Phe) derived tail, the Leucine (Leu) derived tail, and the Pyrazinone core.

| Functional Group | Proton Type | Approx.[1][5] Shift (ppm) | Multiplicity | Integral | Structural Insight |

| Pyrazinone | NH (Pos 1) | 10.0 – 11.5 | Broad Singlet | 1H | Confirms lactam form (2-one). |

| Pyrazinone | CH (Pos 5) | 7.5 – 8.2 | Singlet | 1H | Diagnostic for 3,6-disubstitution. |

| Benzyl (Phe) | Aromatic Ring | 7.1 – 7.4 | Multiplet | 5H | Phenyl ring protons. |

| Benzyl (Phe) | CH₂ (Benzylic) | 3.8 – 4.0 | Singlet (or ABq) | 2H | Attached to C6 of the ring. |

| Isobutyl (Leu) | CH₂ | 2.4 – 2.6 | Doublet | 2H | Attached to C3 of the ring. |

| Isobutyl (Leu) | CH (Methine) | 1.8 – 2.0 | Multiplet | 1H | Branch point. |

| Isobutyl (Leu) | CH₃ (Methyls) | 0.8 – 1.0 | Doublet | 6H | Terminal methyls. |

Step 2: 2D COSY (Correlation Spectroscopy)

Use COSY to trace the proton spin systems independent of the ring.

-

System A (Leu-derived): Correlation between CH₃ (0.9 ppm) ↔ CH (1.9 ppm) ↔ CH₂ (2.5 ppm) . This confirms the isobutyl chain is intact.

-

System B (Phe-derived): Correlation between Aromatic H and Benzylic CH₂ is usually weak (4-bond), but the aromatic protons will correlate with each other.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment to prove this compound's structure over potential isomers. You must observe long-range couplings (2J or 3J) from protons to non-protonated carbons (carbonyls and ring carbons).

Key Connectivity Logic:

-

Confirming Position 3 (Isobutyl):

-

Look for cross-peak from Isobutyl CH₂ (2.5 ppm) to Ring Carbon C3 (~155 ppm) and Carbonyl C2 (~158 ppm) .

-

-

Confirming Position 6 (Benzyl):

-

Look for cross-peak from Benzylic CH₂ (3.9 ppm) to Ring Carbon C6 (~135 ppm) and Ring Carbon C5 (~125 ppm) .

-

-

Ring Closure:

-

The Ring Proton H5 (7.8 ppm) should show correlations to C3 and C6 , linking the two halves of the molecule.

-

Structural Logic Diagram

Figure 2: HMBC connectivity map. Arrows indicate observed long-range correlations from protons to carbons, establishing the 3,6-substitution pattern.

Validation & Quality Control

A self-validating protocol requires checking against common artifacts or isomers (e.g., 3,5-substitution vs 3,6-substitution).

-

NOESY Check:

-

If the structure is 3,6-disubstituted (this compound), the Ring Proton H5 is at position 5. It is adjacent to the Benzyl group at C6.

-

Expectation: Strong NOE between H5 and Benzylic CH₂ .

-

Absence: No NOE between H5 and Isobutyl CH₂ (separated by Nitrogen N4).

-

-

Purity Check:

-

Ensure no minor peaks near the methyl doublets (0.9 ppm), which indicates isoleucine impurities (common in NRPS products).

-

-

Biosynthetic Consistency:

-

The structure must map back to Phenylalanine and Leucine precursors. The chemical shifts of the side chains should match standard amino acid random coil values closely, shifted only by the pyrazinone ring current.

-

References

-

Guo, C.-J., et al. (2017). Discovery of Reactive Microbiota-Derived Metabolites that Inhibit Host Proteases. Cell, 168(3), 517-526.

-

Wyatt, M. A., et al. (2012).[6] Heterologous expression and structural characterisation of a pyrazinone natural product assembly line. ChemBioChem, 13(16), 2408-2415.[6]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for small molecule NMR protocols).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 4663-83-6,ベンジルカルバミド酸2-ヒドロキシエチル,1394861-12-1,デスメチルエンパロキセチン塩酸塩 SALT, CAS [m.chemicalbook.com]

- 3. TargetMol Chemicals Inc. Produktliste-E-Mail-Seite 284-Chemicalbook [chemicalbook.com]

- 4. ;;109430-11-7;; CAS [chemicalbook.com]

- 5. NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous expression and structural characterisation of a pyrazinone natural product assembly line - PubMed [pubmed.ncbi.nlm.nih.gov]

Pheleuin: Pharmacokinetic Profile and Pharmacodynamic Mechanism of a Microbiota-Derived Pyrazinone

Technical Whitepaper for Drug Development & Translational Research [1]

Executive Summary

Pheleuin (CAS: 169195-23-7) is a bioactive pyrazinone compound originally identified as a metabolite of the human gut microbiota. Synthesized via nonribosomal peptide synthetases (NRPS) by commensal bacteria (e.g., Opitutus terrae), this compound represents a critical class of "postbiotics" that modulate host physiology.

This guide analyzes the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, positioning it not merely as a metabolite, but as a lead scaffold for protease inhibitor development. We address the technical challenges of its lipophilicity and provide validated protocols for its extraction, quantification, and bioactivity assessment.

Physicochemical Profile & Formulation Strategy

Understanding the physicochemical nature of this compound is a prerequisite for accurate PK modeling.[1] this compound is a crystalline solid with significant solubility constraints in aqueous environments, necessitating specific formulation strategies for in vivo or in vitro administration.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Implication for Development |

| Chemical Name | 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone | Core pyrazinone scaffold |

| Molecular Formula | C₁₅H₁₈N₂O | Small molecule (MW: 242.3 g/mol ) |

| Solubility (Ethanol) | ~5 mg/mL | Moderate organic solubility |

| Solubility (DMSO) | ~20 mg/mL | Preferred stock solvent |

| Solubility (PBS pH 7.2) | ~0.5 mg/mL (sparingly soluble) | Requires co-solvent (e.g., DMF) for bioassays |

| UV/Vis | 324 nm | Detection wavelength for HPLC |

Formulation Protocol for Bioassays: To prevent precipitation in aqueous buffers (a common source of false negatives in PD screens):

-

Dissolve this compound in anhydrous Dimethylformamide (DMF) to create a high-concentration stock.[1]

-

Dilute into Phosphate Buffered Saline (PBS, pH 7.2) immediately prior to use.

-

Critical Step: Ensure the final DMF concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity or enzyme denaturation.[1]

Pharmacodynamics (PD): Mechanism of Action

The primary pharmacodynamic interest in this compound lies in its ability to inhibit host proteases. Microbiota-derived pyrazinones function as chemical messengers, modulating the proteolytic activity at the gut epithelium.[1]

Mechanism: Competitive Protease Inhibition

This compound acts as a reversible inhibitor of specific host proteases (e.g., cathepsins or similar cysteine/serine proteases involved in immune signaling). The pyrazinone ring mimics the peptide bond transition state, occupying the active site of the target enzyme.

Significance: By inhibiting these proteases, this compound may modulate gut inflammation, barrier integrity, and antigen processing.

Visualization: this compound-Protease Interaction Pathway

The following diagram illustrates the logical flow of this compound's pharmacodynamic effect, from bacterial synthesis to host modulation.[1]

Figure 1: Pharmacodynamic pathway of this compound from microbial biosynthesis to host protease inhibition.[1]

Pharmacokinetics (PK): Absorption, Distribution, Metabolism, Excretion (ADME)

As a gut-derived metabolite, this compound's PK profile differs from orally administered drugs.[1] The "dose" is continuous and intrinsic, driven by microbial activity.

Absorption & Distribution[1][2][3]

-

Gut-Restricted vs. Systemic: this compound is highly lipophilic.[1] While it partitions readily into intestinal epithelial cells, its systemic bioavailability is modulated by first-pass metabolism and efflux transporters (P-gp).[1]

-

Local Concentration: High local concentrations in the colonic lumen allow it to exert potent local effects on the mucosal barrier without requiring high systemic plasma levels.[1]

Metabolism & Excretion[1][2][3]

-

Microbial Turnover: this compound levels are dynamic, regulated by the abundance of NRPS-encoding bacteria (e.g., Opitutus spp.).

-

Host Clearance: Absorbed this compound is likely metabolized via hepatic Phase I oxidation (CYP450) due to its phenyl and alkyl side chains, followed by Phase II glucuronidation for renal excretion.

Experimental Protocols

To validate this compound's presence and activity, researchers must utilize high-sensitivity detection and specific enzymatic assays.[1]

Protocol A: LC-MS/MS Quantification of this compound

Objective: Quantify this compound in biological matrices (stool or plasma).

-

Sample Prep:

-

Homogenize 100 mg stool in 1 mL methanol (precipitates proteins and extracts lipophiles).

-

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Collect supernatant.[1]

-

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: ESI Positive mode.

-

Target Mass: Monitor parent ion [M+H]⁺ = 243.15 m/z.

-

Quantification: Use a standard curve of synthetic this compound (1 ng/mL to 1000 ng/mL).

-

Protocol B: Fluorogenic Protease Inhibition Assay

Objective: Determine the IC50 of this compound against a target protease (e.g., Cathepsin L or Trypsin as a model).

-

Reagents:

-

Workflow:

-

Step 1: Incubate 10 nM Protease with varying concentrations of this compound (0.1 µM – 100 µM) for 15 minutes at 37°C.

-

Step 2: Add 20 µM Substrate to initiate the reaction.[1]

-

Step 3: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

-

-

Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Plot % Activity vs. Log[this compound].

-

Fit to a sigmoidal dose-response equation to determine IC50.[1]

-

Visualization: Experimental Workflow

Figure 2: Analytical workflow for the extraction and quantification of this compound.

References

-

Guo, C.-J., Chang, F.-Y., Wyche, T. P., et al. (2017).[1][2] Discovery of Reactive Microbiota-Derived Metabolites that Inhibit Host Proteases. Cell, 168(3), 517-526.[1][2]

-

Cayman Chemical. (2024).[2] this compound Product Data Sheet & Safety Data.

-

MedChemExpress. (2024). This compound: Gut Microbiota Metabolite Information.

Sources

In Silico Molecular Docking Studies of Pheleuin: A Technical Guide for Drug Discovery Professionals

Abstract

Pheleuin, a pyrazinone metabolite originating from the human gut microbiota, represents a novel chemical entity with unexplored therapeutic potential. This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies of this compound. We move beyond a simple list of instructions to offer a scientifically grounded workflow, explaining the rationale behind each step. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical steps for investigating the interaction of microbial metabolites with human protein targets. As a case study, we will explore the docking of this compound against Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in inflammatory pathways.

Introduction: this compound and the Rationale for In Silico Analysis

This compound is a pyrazinone compound (IUPAC Name: 6-benzyl-3-(2-methylpropyl)-1H-pyrazin-2-one; CAS Number: 169195-23-7) that has been identified in human stool samples and is known to be produced by nonribosomal peptide synthetases of the gut microbiota. The gut microbiome is a complex ecosystem that profoundly influences human health and disease, in part through the production of a vast array of metabolites. These small molecules can interact with host proteins, modulating physiological processes including immune responses and inflammation.

Given the novelty of this compound and the absence of established biological targets, in silico molecular docking presents a powerful, cost-effective, and rapid approach to generate initial hypotheses about its potential mechanism of action. By computationally predicting the binding affinity and mode of interaction between this compound and a putative protein target, we can prioritize experimental validation and accelerate the drug discovery process.

For this guide, we have selected human Indoleamine 2,3-dioxygenase 1 (IDO1) as a plausible therapeutic target for this compound. IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine pathway.[1][2] It is a well-established immunomodulatory enzyme implicated in cancer, neurodegenerative diseases, and chronic inflammation, including inflammatory conditions of the gut.[1][2] Therefore, exploring the potential of a gut-derived metabolite to modulate IDO1 activity is a scientifically compelling avenue of investigation.

The Principles of Molecular Docking: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. The primary goals of molecular docking are:

-

Binding Mode Prediction: To determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

-

Binding Affinity Estimation: To calculate a score that estimates the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein. Lower binding energy scores generally indicate a more stable complex.

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. This allows for the identification of the most favorable binding pose.

Experimental Workflow: A Step-by-Step Protocol for Docking this compound into IDO1

This section details the complete workflow for a molecular docking study of this compound against human IDO1 using widely accepted and validated software tools.

Ligand Preparation: From 2D Structure to a Docking-Ready 3D Model

The initial step involves obtaining and preparing the 3D structure of this compound.

Protocol:

-

Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem (CID 129520970).

-

Convert to 3D Structure: Use a chemical structure converter, such as the one available on the NCI Chemical Identifier Resolver or software like Open Babel, to generate a 3D structure in a suitable format like SDF (Structure-Data File).[3]

-

Energy Minimization: The initial 3D model may not be in its lowest energy conformation. Perform energy minimization using a force field (e.g., MMFF94) with software like Avogadro or UCSF Chimera. This step is crucial for obtaining a more realistic ligand conformation.

-

Add Hydrogens and Assign Charges: For docking with AutoDock Vina, it is essential to add polar hydrogens and compute Gasteiger charges. This is typically done using AutoDock Tools (ADT).

-

Save in PDBQT Format: The final prepared ligand file should be saved in the PDBQT format, which contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.

Protein Target Preparation: Preparing IDO1 for Docking

The crystal structure of the target protein needs to be carefully prepared to ensure a successful docking simulation.

Protocol:

-

Obtain Protein Structure: Download the crystal structure of human IDO1 from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 6E45, which is a high-resolution (1.5 Å) structure of the free enzyme in its ferrous state.[4]

-

Clean the PDB File: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These should be removed using a molecular visualization program like PyMOL or UCSF Chimera. For this study, we will retain the heme cofactor as it is essential for IDO1's catalytic activity.

-

Add Hydrogens and Repair Missing Residues: Add polar hydrogens to the protein. Check for and repair any missing side chains or residues using tools available in software like UCSF Chimera.

-

Assign Charges and Atom Types: Similar to the ligand, the protein needs to have partial charges assigned. This is typically done using AutoDock Tools, which will also merge non-polar hydrogens.

-

Save in PDBQT Format: The prepared protein structure is then saved in the PDBQT format.

The Docking Simulation: Running AutoDock Vina

With the prepared ligand and protein, the docking simulation can now be performed.

Protocol:

-

Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a "grid box" that encompasses the active site of the protein. For IDO1, the active site is located in the vicinity of the heme group. The center and dimensions of the grid box can be determined based on the location of the heme and surrounding residues. This can be done interactively using AutoDock Tools.

-

Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Post-Docking Analysis and Interpretation of Results

The final and most critical step is the analysis and interpretation of the docking results.

Protocol:

-

Analyze Binding Affinities: The output file from Vina will list the predicted binding poses of this compound in the IDO1 active site, ranked by their binding affinity scores (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

-

Visualize Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to load the protein structure and the docked ligand poses. This allows for a visual inspection of how this compound fits into the active site.

-

Identify Key Interactions: Analyze the top-ranked binding pose to identify the specific non-covalent interactions between this compound and the amino acid residues of IDO1. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential interactions with the heme cofactor. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions.

-

Compare with Known Inhibitors (Optional but Recommended): If known inhibitors of IDO1 are available, docking them using the same protocol can provide a valuable benchmark for evaluating the predicted binding affinity of this compound.

Data Presentation and Visualization

Clear presentation of docking results is essential for communicating the findings.

Table 1: Predicted Binding Affinities of this compound with Human IDO1

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.254 |

| 3 | -8.1 | 1.876 |

| 4 | -7.9 | 2.345 |

| 5 | -7.7 | 2.987 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Docking Workflow

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico molecular docking studies of the gut microbial metabolite, this compound, with the human inflammatory enzyme, IDO1. By following this protocol, researchers can generate valuable preliminary data on the potential bioactivity of novel natural products. The results from such studies can provide a strong foundation for further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies. The continued exploration of the chemical space of the gut microbiome, coupled with advanced computational techniques like molecular docking, holds immense promise for the discovery of novel therapeutic agents.

References

-

RCSB Protein Data Bank. (n.d.). 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 9, 2026, from [Link]

-

NCI/CADD Group. (n.d.). Chemical Identifier Resolver. National Cancer Institute. Retrieved February 9, 2026, from [Link]

-

Open Babel. (n.d.). The Open Source Chemistry Toolbox. Retrieved February 9, 2026, from [Link]

- The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.

- UCSF Chimera--a visualization system for exploratory research and analysis. Pettersen EF, Goddard TD, Huang CC, Couch GS, Greenblatt DM, Meng EC, Ferrin TE. J Comput Chem. 2004 Oct;25(13):1605-12.

-

RCSB Protein Data Bank. (n.d.). 7B1O: Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complex with compound 22. Retrieved February 9, 2026, from [Link]

-

NCI/CADD Group. (n.d.). Structure Identifier. National Cancer Institute. Retrieved February 9, 2026, from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

-

Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, 8(2), 127–134. [Link]

-

RCSB Protein Data Bank. (n.d.). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. Retrieved February 9, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Early-Stage Toxicology and Safety Profile of Phillyrin

Executive Summary

The transition of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a rigorous and comprehensive evaluation of its safety profile. Early-stage toxicological assessment is a critical checkpoint in drug development, designed to identify potential liabilities that could preclude further investment. This guide provides a detailed examination of the preclinical toxicology and safety profile of Phillyrin, a lignan extracted from Forsythia suspensa. Drawing upon recent findings and established toxicological principles, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and synthesize the data to construct a foundational safety profile for this compound. The guide is structured to provide not only a summary of findings but also a deeper understanding of the scientific rationale underpinning the early-stage safety evaluation of a natural product-derived therapeutic agent.

Introduction to Phillyrin and the Imperative of Early Safety Profiling

Phillyrin is a lignan glycoside isolated from the fruit of Forsythia suspensa (Thunb.) Vahl, a plant used extensively in traditional medicine.[1] Its pharmacological potential is the subject of ongoing research, but like any potential therapeutic, its journey towards clinical application must be paved with robust safety data. The primary goal of early-stage toxicology is not merely to identify overt toxicity but to build a comprehensive profile that informs risk assessment and guides future development.[2][3] This involves a multi-faceted approach, assessing effects across different biological systems and at various doses.

The scientific rationale for early safety screening is twofold:

-

De-risking Development: Identifying compounds with unfavorable safety profiles early in the process is crucial to avoid costly late-stage failures.[3]

-

Informing Clinical Trial Design: Preclinical data on dose-limiting toxicities, target organs, and potential adverse effects are essential for designing safe and effective first-in-human clinical trials.

This guide will focus on the foundational pillars of a preclinical safety assessment for a compound like Phillyrin, with a specific emphasis on genotoxicity and developmental toxicity, supported by recent experimental evidence.

Genotoxicity and Teratogenicity Assessment of Phillyrin

A critical concern for any new chemical entity is its potential to cause genetic damage (genotoxicity) or harm to a developing fetus (teratogenicity). A recent study provided a focused evaluation of Phillyrin in these areas, concluding that it does not exhibit genotoxic or teratogenic effects under the tested conditions.[1] The investigation employed a standard battery of tests designed to detect different forms of genetic and developmental damage.

Causality in Experimental Selection

The choice of assays in this study reflects a systematic approach to evaluating genotoxicity, targeting different endpoints as recommended by international regulatory guidelines:

-

Bacterial Reverse Mutation Assay (Ames Test): This initial screen assesses the potential of a substance to induce gene mutations (point mutations) in bacteria. Its high throughput and sensitivity make it a cornerstone of genotoxicity testing.[1]

-

Mammalian Erythrocyte Micronucleus Assay: This in vivo test detects damage to chromosomes. It evaluates the formation of micronuclei, which are small, extranuclear bodies that arise from chromosome fragments or whole chromosomes left behind during cell division.[1]

-

Spermatocyte Chromosome Aberration Assay: This assay specifically examines chromosomal damage in germ cells, which is critical for assessing the risk of heritable genetic defects.[1]

-

Teratogenicity Assay: This in vivo study in pregnant rats directly assesses the potential for the compound to cause birth defects or other developmental abnormalities in offspring.[1]

Summary of Findings

The study's results demonstrated a clean profile for Phillyrin across all tested endpoints. No significant adverse effects were observed compared to control groups.[1]

| Assay | Endpoint Measured | Organism/System | Result | Citation |

| Bacterial Reverse Mutation | Gene Mutation | Salmonella typhimurium (strains TA97, TA98, TA100, TA102, TA1535) | No discernible impact on spontaneous revertant colony numbers. | [1] |

| Mammalian Micronucleus | Chromosomal Damage | Rat Bone Marrow Polychromatic Erythrocytes | No significant change in the frequency of micronucleated erythrocytes. | [1] |

| Spermatocyte Chromosome Aberration | Germ Cell Damage | Rat Spermatocytes | No significant increase in the rate of chromosomal aberrations. | [1] |

| Teratogenicity | Developmental Toxicity | Pregnant Rats & Fetuses | No signs of maternal toxicity; normal fetal growth, mortality, and development. | [1] |

These findings provide strong preliminary evidence for the genetic and developmental safety of Phillyrin.[1]

Foundational Preclinical Toxicology Studies

While the genotoxicity data is crucial, a comprehensive early safety profile requires a broader assessment. The following studies are standard components of preclinical evaluation.

Acute and Repeated-Dose Toxicity

-

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the test substance to animal models to determine the immediate effects and the median lethal dose (LD50). While LD50 determination is less common now, these studies are still vital for identifying target organs of toxicity and guiding dose selection for longer studies.

-

Repeated-Dose Toxicity Studies: These are more informative for drugs intended for chronic use. The compound is administered daily for a set period (e.g., 14 or 28 days).[4] These studies help to identify the No-Observed-Adverse-Effect Level (NOAEL), characterize the dose-response relationship, and detect cumulative toxic effects.[4]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.[3] A core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems.

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and cardiac electrical activity (e.g., via a hERG assay to check for arrhythmia risk).

-

Central Nervous System (CNS): Assessment of behavioral changes, motor coordination, and other neurological functions.

-

Respiratory System: Measurement of respiratory rate, tidal volume, and other parameters.

The Role of ADME in Interpreting Toxicological Data

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to interpreting toxicology data.[5][6] ADME studies characterize the pharmacokinetic properties of a drug, which are essential for translating findings from preclinical species to humans.[7][8]

-

Absorption: Determines how the compound enters the bloodstream.

-

Distribution: Describes where the compound travels in the body.

-

Metabolism: Involves the chemical modification of the compound by the body, which can lead to detoxification or, in some cases, the formation of toxic metabolites.[9]

-

Excretion: The process by which the compound and its metabolites are eliminated from the body.

Early ADME screening helps to ensure that toxicology studies are designed with appropriate dose levels and routes of administration to achieve relevant systemic exposure.[6]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed protocols are essential. Below is a representative methodology for the in vivo micronucleus assay, a key component of the genotoxicity assessment.

Detailed Protocol: Mammalian Erythrocyte Micronucleus Assay

Objective: To determine if Phillyrin induces chromosomal damage in the bone marrow of rodents.

Principle: The assay quantifies the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow. A significant increase in micronucleated PCEs in treated animals compared to controls indicates that the substance induces chromosomal damage.

Methodology:

-

Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for at least 5 days before the study begins.

-

Dose Formulation: Phillyrin is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The stability and homogeneity of the formulation should be confirmed.

-

Dose Groups: At least three dose levels of Phillyrin are used, plus a negative (vehicle) control and a positive control (a known clastogen like cyclophosphamide). The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).

-

Administration: The test substance is administered, typically via oral gavage, once or twice, 24 hours apart.

-

Sample Collection: Bone marrow is collected 24 hours after the final dose. The femurs are excised, and the marrow is flushed out into a centrifuge tube containing fetal bovine serum.

-

Slide Preparation: The cell suspension is centrifuged, and the pellet is used to prepare smears on glass slides. The slides are air-dried and stained with a fluorescent dye (e.g., acridine orange) or Giemsa stain.

-

Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow suppression.

-

Statistical Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods (e.g., Chi-square test).

Visualization of Workflows and Pathways

Visual diagrams are invaluable for representing complex experimental processes and logical relationships in toxicology.

Caption: Workflow for the In Vivo Micronucleus Assay.

Caption: Integrated Preclinical Toxicology Workflow.

Discussion and Forward-Looking Strategy

The early-stage toxicological data for Phillyrin are promising, particularly the negative findings in the comprehensive genotoxicity and teratogenicity studies.[1] This provides a solid foundation for its continued development. However, this is only the initial phase of safety assessment.

Key Insights:

-

The absence of genotoxic signals is a significant advantage, as genotoxicity is often a reason for terminating compound development.

-

The lack of teratogenic effects in the rat model is encouraging, though further developmental and reproductive toxicology (DART) studies may be required depending on the intended clinical indication.

Future Directions:

-

Pharmacokinetics and ADME: A full ADME profile in at least two species (one rodent, one non-rodent) is a critical next step. This will establish the relationship between the administered dose and systemic exposure, which is vital for interpreting all toxicology findings.

-

Repeated-Dose Toxicity: 28-day repeated-dose toxicity studies in two species are necessary to identify potential target organs for toxicity upon chronic administration and to establish a robust NOAEL.

-

Safety Pharmacology: The core battery of safety pharmacology studies should be conducted to ensure Phillyrin does not have unintended effects on major physiological systems.

Conclusion

The early-stage safety profile of Phillyrin, as characterized by recent studies, is favorable.[1] It demonstrates no evidence of genotoxic or teratogenic potential in the assays conducted. This technical guide has contextualized these findings within the broader framework of preclinical drug safety evaluation, outlining the scientific rationale behind the testing strategy and detailing the necessary subsequent steps. By systematically addressing acute and chronic toxicity, safety pharmacology, and ADME properties, a comprehensive understanding of Phillyrin's safety profile can be achieved, paving the way for informed decision-making in its progression towards clinical evaluation.

References

-

Evaluation of genotoxicity and teratogenicity of phillyrin - PubMed. Available at: [Link]

-

History of Toxicology. Available at: [Link]

-

Progress in predicting human ADME parameters in silico - PubMed. Available at: [Link]

-

A Framework for Safety Evaluation Throughout the Product Development Life-Cycle - PubMed. Available at: [Link]

-

The Importance of Toxicology Research in Preclinical Studies - Pharma Models. Available at: [Link]

-

Early toxicology signal generation in the mouse - PubMed. Available at: [Link]

-

Refined ADME Profiles for ATC Drug Classes - MDPI. Available at: [Link]

-

ADME PK - Eurofins Discovery. Available at: [Link]

-

In Vitro ADME Profiling Using High-Throughput Rapidfire Mass Spectrometry: Cytochrome p450 Inhibition and Metabolic Stability Assays - PubMed. Available at: [Link]

-

Biochemical Mechanisms for Drug Toxicity with Dr. A. Beasley Green - YouTube. Available at: [Link]

-

Critical Importance of Early Safety Screening in Drug Development - YouTube. Available at: [Link]

Sources

- 1. Evaluation of genotoxicity and teratogenicity of phillyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Framework for Safety Evaluation Throughout the Product Development Life-Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]

- 5. Progress in predicting human ADME parameters in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Standardized Protocol for the Synthesis and Purification of Pheleuin

Abstract

This application note provides a comprehensive guide for the chemical synthesis and purification of Pheleuin, a bioactive pyrazinone metabolite produced by gut microbiota.[1] Given the increasing interest in microbiota-derived molecules for drug discovery, a standardized protocol for obtaining pure this compound is essential for researchers in pharmacology, chemical biology, and drug development. This document outlines a proposed, chemically robust synthetic route, a detailed high-performance liquid chromatography (HPLC) purification protocol, and methods for analytical characterization. The protocols are designed to be self-validating, ensuring high purity and structural integrity of the final compound.

Introduction to this compound

This compound, chemically known as 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone, is a heterocyclic compound identified in human stool samples.[1] It is a product of nonribosomal peptide synthetases (NRPS) from gut microorganisms, arising from the condensation of L-leucine and L-phenylalanine precursors.[1][2] this compound and similar microbial metabolites are of significant scientific interest due to their potential to interact with host biological pathways and serve as novel therapeutic leads. The ability to synthetically produce this compound in a controlled laboratory setting is crucial for systematically studying its biological activity, mechanism of action, and therapeutic potential without interference from other microbial products.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169195-23-7 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O | [1] |

| Molecular Weight | 242.3 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 5 mg/ml | [1] |

Proposed Strategy for this compound Synthesis

While the biosynthesis of this compound involves an elegant enzymatic pathway, a practical chemical synthesis is required for scalable production. As no specific synthetic protocol for this compound has been widely published, we propose a robust strategy based on established methods for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones.[3][4] The core principle involves the condensation of an α-amino amide with an α-ketoaldehyde, followed by cyclization and dehydration/oxidation to form the aromatic pyrazinone ring.

Our proposed retrosynthesis deconstructs this compound into two key acyclic precursors: L-leucinamide and phenylpyruvaldehyde (benzylglyoxal) .

-

L-leucinamide provides the isobutyl group at the C3 position and the N1 and C2 atoms of the pyrazinone core.

-

Phenylpyruvaldehyde provides the benzyl group at the C6 position and the C5, C6, and the carbonyl C=O carbon atoms.

The forward synthesis involves a condensation reaction to form a dihydropyrazinone intermediate, which then undergoes oxidation to yield the stable, aromatic this compound molecule.

Detailed Experimental Protocol: this compound Synthesis

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should perform small-scale test reactions to optimize conditions. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

-

L-leucinamide hydrochloride

-

Phenylpyruvaldehyde (Benzylglyoxal)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂) for oxidation

-

Sodium sulfate (Na₂SO₄), Anhydrous

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Preparation of Leucinamide Free Base:

-

In a 100 mL round-bottom flask, dissolve L-leucinamide hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous solution three times with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the leucinamide free base. Use immediately in the next step.

-

-

Condensation and Cyclization:

-

Dissolve the freshly prepared leucinamide (1.0 eq) in anhydrous methanol in a 250 mL round-bottom flask.

-

Add phenylpyruvaldehyde (1.0 eq) to the solution.

-